molecular formula C11H9BrN2O2 B13409269 Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate

Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate

Cat. No.: B13409269
M. Wt: 281.10 g/mol
InChI Key: HARJKSBCLBBPAY-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further substituted with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves esterification with methanol to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or halogens (for halogenation) in the presence of a catalyst like sulfuric acid.

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF).

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Halogenation: Formation of di- or tri-halogenated derivatives.

    Nucleophilic Substitution: Formation of substituted pyrazole derivatives.

    Ester Hydrolysis: Formation of 1-(4-bromophenyl)-1h-pyrazole-4-carboxylic acid.

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate is unique due to the presence of both a pyrazole ring and a methyl ester group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 1-(4-bromophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)8-6-13-14(7-8)10-4-2-9(12)3-5-10/h2-7H,1H3

InChI Key

HARJKSBCLBBPAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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